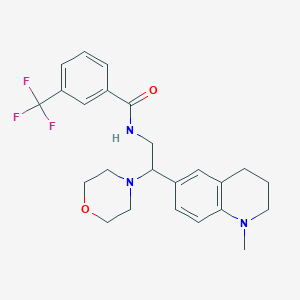

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

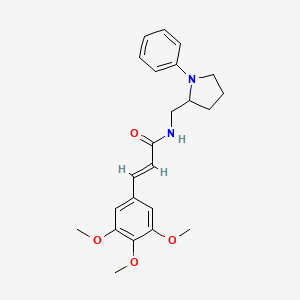

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a morpholinoethyl group and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group. The presence of these groups could potentially give this compound interesting biological activities, but without specific studies, it’s hard to say for sure .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a suitable benzamide derivative with the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group, possibly via a palladium-catalyzed cross-coupling reaction. The morpholinoethyl group could be introduced in a subsequent step, perhaps through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzamide, morpholinoethyl, and 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl groups suggests that it could have a variety of interesting structural features .Scientific Research Applications

Synthesis Methodologies

Research has focused on the synthesis and characterization of compounds related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide. For instance, the synthesis of condensed triazines and triazoles through reactions involving dichloromethylene benzamide and various aminoquinolines showcases the foundational chemistry enabling the creation of compounds with potential pharmacological activities (Reimlinge, Billiau, & Lingier, 1976). Similarly, studies on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs further illustrate the chemical versatility and the synthetic accessibility of complex quinoline-based structures (Chau, Saegusa, & Iwakura, 1982).

Receptor Studies

Research into receptor binding and signaling pathways often utilizes compounds such as N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide. A study on sigma-2 receptors, for example, employed similar compounds to evaluate their binding affinity, providing insights into the potential therapeutic applications of these compounds in neurological and psychiatric disorders (Xu et al., 2005).

New Manufacturing Routes

The development of new manufacturing routes for related compounds, as exemplified by the synthesis of SB-406725A, a novel anticonvulsant, demonstrates the industrial and pharmacological relevance of these chemical structures. This research outlines the steps from initial synthesis to pilot-plant scale production, emphasizing the importance of efficient manufacturing processes in the development of new medications (Walker et al., 2010).

Future Directions

properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O2/c1-29-9-3-5-17-14-18(7-8-21(17)29)22(30-10-12-32-13-11-30)16-28-23(31)19-4-2-6-20(15-19)24(25,26)27/h2,4,6-8,14-15,22H,3,5,9-13,16H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACCTUGFVYLBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide](/img/structure/B2761046.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)

![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2761060.png)

![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)

![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2761068.png)